molecular formula C8H17NO2 B1433002 Methyl 3-amino-3-ethylpentanoate CAS No. 1376286-53-1

Methyl 3-amino-3-ethylpentanoate

Cat. No. B1433002
M. Wt: 159.23 g/mol
InChI Key: XNQFICJUVHREPI-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-ethylpentanoate is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . This compound contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of Methyl 3-amino-3-ethylpentanoate includes an ester functional group and a primary amine functional group . The presence of these functional groups can significantly influence the compound’s reactivity and potential applications.


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3-amino-3-ethylpentanoate are not available, it’s plausible that this compound could participate in various reactions due to the presence of the ester and amine functional groups. For instance, esters can undergo hydrolysis, transesterification, and other reactions, while amines can participate in reactions such as alkylation, acylation, and others .

Scientific Research Applications

Synthesis and Chemical Studies

  • Methyl 3-amino-3-ethylpentanoate plays a role in chemical synthesis, particularly in the creation of proteinase inhibitors. For instance, Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, related to the compound , was synthesized through a Reformatsky reaction, indicating its potential utility in synthesizing complex molecules (Angelastro et al., 1992).

Biological and Medicinal Research

  • The compound's derivatives have been examined for their potential in medical applications. For example, potassium salts derived from a similar compound were reacted with organotin(IV) to create complexes that exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer treatment (Basu Baul et al., 2009).

Microbial and Enzymatic Studies

  • Research has also been directed towards the synthesis of pentanol isomers, which are chemically related to Methyl 3-amino-3-ethylpentanoate, in engineered microorganisms. These isomers have potential applications as biofuels, demonstrating the compound's relevance in industrial microbiology and bioengineering (Cann & Liao, 2009).

Chemical Structure and Properties Analysis

  • Further research has been conducted on the synthesis and characterization of various derivatives of the compound, emphasizing the study of their structural and physicochemical properties. For instance, the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids and their subsequent transformation for structural analysis indicates the versatility and importance of the compound in chemical research (Czajgucki et al., 2003).

properties

IUPAC Name

methyl 3-amino-3-ethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-8(9,5-2)6-7(10)11-3/h4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQFICJUVHREPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-ethylpentanoate

CAS RN

1376286-53-1
Record name methyl 3-amino-3-ethylpentanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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